
N-(1-Deoxy-D-fructos-1-yl)-L-threonine
Descripción general
Descripción
N-(1-Deoxy-D-fructos-1-yl)-L-threonine is a compound formed through the Maillard reaction, which is a chemical reaction between amino acids and reducing sugarsThese compounds are significant in food chemistry due to their role in flavor and color development during cooking and processing .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Deoxy-D-fructos-1-yl)-L-threonine typically involves the reaction of L-threonine with D-fructose under controlled conditions. The reaction is carried out in an aqueous medium, often at elevated temperatures to facilitate the formation of the Amadori compound. The reaction conditions, such as pH and temperature, are crucial for optimizing the yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Deoxy-D-fructos-1-yl)-L-threonine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound and the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound, leading to the formation of various oxidation products.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound, yielding different reduced forms.
Substitution: Substitution reactions can occur in the presence of suitable nucleophiles, leading to the formation of substituted derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
Animal Nutrition
N-(1-Deoxy-D-fructos-1-yl)-L-threonine has been studied for its role as a feed additive in animal nutrition. L-threonine itself is crucial for the optimal growth and health of livestock. Research indicates that supplementation with L-threonine can enhance protein synthesis and improve feed efficiency in various animal species, including poultry and swine .
Table 1: Effects of L-Threonine Supplementation in Animal Nutrition
Animal Species | Improvement Metrics | Reference |
---|---|---|
Poultry | Increased weight gain | EFSA Report |
Swine | Enhanced feed conversion | EFSA Report |
Ruminants | Improved protein intake | EFSA Report |
Enzyme Catalysis
Recent studies have highlighted the potential of this compound in enzyme catalysis, particularly involving L-threonine aldolases. These enzymes play a significant role in synthesizing complex organic molecules through aldol reactions. Mutagenesis studies on L-threonine aldolases have shown that modifications can enhance their catalytic efficiency and specificity, leading to improved synthetic yields of desired products .
Case Study: Enhanced Aldol Synthesis
A study conducted on the L-threonine aldolase from Aeromonas jandaei demonstrated that specific mutations increased the enzyme's donor specificity, resulting in higher conversion rates for the production of unnatural amino acids. This underscores the importance of this compound as a substrate in biocatalytic processes .
Drug Development
This compound's unique structure makes it a candidate for drug development, particularly in creating novel therapeutic agents. Its ability to mimic natural substrates allows it to be utilized in designing inhibitors or modulators for various biochemical pathways.
Table 2: Potential Pharmaceutical Applications
Mecanismo De Acción
The mechanism of action of N-(1-Deoxy-D-fructos-1-yl)-L-threonine involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant, scavenging free radicals and preventing oxidative damage. It can also interact with proteins, leading to the formation of advanced glycation end-products (AGEs), which have implications in aging and chronic diseases .
Comparación Con Compuestos Similares
Similar Compounds
N-(1-deoxy-D-fructos-1-yl)-histidine: Known for its strong chelating ability and antioxidant properties.
N-(1-deoxy-D-fructos-1-yl)-methionine: Studied for its role in protein glycation and its potential therapeutic applications.
N-(1-deoxy-D-fructos-1-yl)-phenylalanine: Used as a model compound in Maillard reaction studies.
Uniqueness
N-(1-Deoxy-D-fructos-1-yl)-L-threonine is unique due to its specific structure and the presence of the threonine moiety, which imparts distinct chemical and biological properties.
Actividad Biológica
Cilengitide trifluoroacetate, a cyclized pentapeptide, is primarily recognized for its potent inhibitory effects on integrins αvβ3 and αvβ5. These integrins are critical in mediating cell adhesion, migration, and angiogenesis, particularly in tumor biology. This article delves into the biological activity of cilengitide trifluoroacetate, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Cilengitide functions as an antagonist to the integrin receptors αvβ3 and αvβ5 by mimicking the arginine-glycine-aspartic acid (RGD) sequence that is essential for integrin-ligand binding. By blocking these interactions, cilengitide effectively inhibits angiogenesis and tumor growth.
- Integrin Inhibition : The compound has an IC50 of 4.1 nM for αvβ3 and 79 nM for αvβ5 in cell-free assays, demonstrating significant selectivity against other integrins such as gpIIbIIIa .
- Apoptosis Induction : Cilengitide induces apoptosis in various cancer cell lines. For instance, treatment with 25 μg/mL results in approximately 50% apoptosis in DAOY (medulloblastoma) and U87MG (glioblastoma) cells .
In Vitro Studies
Cilengitide has been extensively studied for its effects on endothelial cells and tumor cells:
- Endothelial Cell Proliferation : At a concentration of 50 μg/mL, cilengitide completely inhibits the proliferation of human microvascular endothelial cells (HMEC-1), leading to significant apoptosis .
- Differentiation of Endothelial Precursor Cells (EPCs) : A concentration of 1 μM cilengitide inhibits the differentiation of EPCs by over 80% after 14 days .
In Vivo Studies
Research has demonstrated cilengitide's efficacy in animal models:
- Tumor Growth Inhibition : In mouse models bearing melanoma xenografts, cilengitide treatment resulted in a significant reduction in CD31+ vessel counts, indicative of reduced angiogenesis .
- Survival Benefits : Mice treated with cilengitide exhibited prolonged survival compared to control groups, with average survival times increasing from 17.3 days to 36.5 days .
Clinical Applications
Cilengitide has been evaluated in various clinical settings:
- Recurrent Glioblastoma Multiforme : A randomized phase II study indicated that cilengitide demonstrated minimal toxicity while providing durable activity across a range of doses .
- Combination Therapies : Recent studies suggest that combining cilengitide with other anti-cancer agents may enhance therapeutic efficacy, particularly in resistant cancer phenotypes .
Research Findings Summary
Study Focus | Key Findings |
---|---|
Integrin Binding Affinity | IC50 values: αvβ3 = 4.1 nM; αvβ5 = 79 nM |
Apoptosis Induction | ~50% apoptosis in DAOY and U87MG cells at 25 μg/mL |
Endothelial Cell Effects | Complete inhibition of HMEC-1 proliferation at 50 μg/mL |
EPC Differentiation | >80% inhibition at 1 μM after 14 days |
Tumor Growth Impact | Significant reduction in CD31+ vessels; increased survival in xenograft models |
Case Studies
Several case studies have highlighted the potential of cilengitide:
- Case Study 1 : A patient with recurrent glioblastoma showed marked improvement following cilengitide treatment combined with standard chemotherapy.
- Case Study 2 : Patients receiving cilengitide as part of a combination therapy reported improved outcomes compared to those on monotherapy.
Propiedades
IUPAC Name |
(2S,3R)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO8/c1-4(13)7(10(18)19)11-2-5(14)8(16)9(17)6(15)3-12/h4,6-9,11-13,15-17H,2-3H2,1H3,(H,18,19)/t4-,6-,7+,8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCOGXAUXWXFEG-DDIGBBAMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NCC(=O)C(C(C(CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601282857 | |
Record name | N-(1-Deoxy-D-fructos-1-yl)-L-threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601282857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70954-04-0 | |
Record name | N-(1-Deoxy-D-fructos-1-yl)-L-threonine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70954-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1-Deoxy-D-fructos-1-yl)-L-threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601282857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.